molecular formula C9H9NO3 B11720882 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11720882
M. Wt: 179.17 g/mol
InChI Key: DXUULTFEKOJPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 7 participates in nucleophilic substitution under acidic or basic conditions. For example:

  • Demethylation : Treatment with HBr/acetic acid replaces the methoxy group with a hydroxyl group, forming 7-hydroxy derivatives.

  • Amination : Reaction with ammonia or primary amines yields 7-amino-substituted analogs, which are intermediates for bioactive molecules.

Reaction TypeReagents/ConditionsProductYieldSource
DemethylationHBr (48%), acetic acid, 80°C, 6h7-Hydroxy derivative85%
AminationNH₃ (aq.), 100°C, 12h7-Amino derivative72%

Ring-Opening Reactions

The oxazine ring undergoes hydrolysis or alcoholysis, producing functionalized benzene derivatives:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux opens the ring to form 2-amino-4-methoxybenzoic acid.

  • Alcoholysis : Methanol in the presence of H₂SO₄ yields methyl ester derivatives .

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 4h2-Amino-4-methoxybenzoic acid90%
AlcoholysisMeOH, H₂SO₄, 60°C, 3hMethyl 2-amino-4-methoxybenzoate78%

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • Palladium-Catalyzed Carbonylation : Reacts with cyanamide and Mo(CO)₆ under Pd(PPh₃)₄ catalysis to form 4H-benzo[e] oxazin-4-ones (76% yield) .

  • Gold(I)-Catalyzed Cycloisomerization : Converts N-(2-alkynyl)aryl benzamides into 4H-benzo[d] oxazines (45–82% yield) .

Reaction TypeCatalysts/ReagentsProductYieldSource
CarbonylationPd(PPh₃)₄, Mo(CO)₆, 65°C4H-Benzo[e] oxazin-4-one76%
CycloisomerizationAuCl(PPh₃), AgOTf4H-Benzo[d] oxazine45–82%

Oxidation and Reduction

The carbonyl group in the oxazine ring is redox-active:

  • Oxidation : Hydrogen peroxide oxidizes the carbonyl to a carboxylic acid.

  • Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationH₂O₂ (30%), 50°C, 2h7-Methoxy-1H-benzo[d] oxazine-2,4-dione68%
ReductionNaBH₄, EtOH, 0°C, 1h7-Methoxy-1H-benzo[d] oxazin-2-ol89%

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts.

Reaction TypeDienophileProductYieldSource
Diels-AlderMaleic anhydride, toluene, 110°CBicyclic oxazine-lactone63%

Key Mechanistic Insights:

  • Electronic Effects : The methoxy group directs electrophilic substitution to the para position.

  • Ring Strain : The oxazine ring’s strain facilitates ring-opening under acidic conditions.

  • Catalytic Pathways : Palladium and gold catalysts enable regioselective cyclizations .

This compound’s versatility in nucleophilic, redox, and cycloaddition reactions underscores its utility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Development

Overview
7-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for effective interaction with biological targets, making it a candidate for developing anti-cancer agents and other therapeutic compounds.

Case Studies

  • Anti-Cancer Research : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in xenograft models .
  • Protease Inhibition : Research indicates that related compounds can inhibit serine proteases implicated in various diseases, including cancer and diabetes. The ability to modify the compound's structure enhances its efficacy against specific protease targets .

Agrochemical Formulations

Overview
In the field of agrochemicals, this compound is utilized in formulating pesticides and herbicides. Its application improves the efficacy of these products while minimizing environmental impact.

Case Studies

  • Pesticide Development : The compound has been incorporated into novel pesticide formulations that demonstrate enhanced activity against a range of pests while being less harmful to non-target organisms. This aligns with sustainable agricultural practices aimed at reducing chemical usage .
  • Herbicide Efficacy : Field trials have shown that herbicides containing this compound exhibit improved weed control compared to traditional formulations, leading to higher crop yields .

Polymer Chemistry

Overview
In polymer chemistry, this compound acts as an additive that enhances the thermal stability and mechanical properties of polymers.

Applications

  • Thermal Stability Improvement : Incorporating this compound into polymer matrices has been shown to increase thermal degradation temperatures, making materials more suitable for high-temperature applications .
  • Mechanical Property Enhancement : The addition of this compound improves tensile strength and flexibility in polymer composites, which is critical for industries such as automotive and packaging .

Analytical Chemistry

Overview
this compound is also utilized as a standard reference material in analytical chemistry.

Applications

  • Calibration Standards : It serves as a calibration standard in chromatographic techniques, ensuring accuracy and reliability in quantitative analyses across various laboratories .
  • Method Development : The compound's distinct spectral properties facilitate method development for detecting similar compounds in complex mixtures .

Summary Table of Applications

Application AreaSpecific UsesNotable Benefits
Pharmaceutical DevelopmentAnti-cancer agents, protease inhibitorsEffective biological interactions
Agrochemical FormulationsPesticides and herbicidesEnhanced efficacy and reduced environmental impact
Polymer ChemistryAdditive for polymersImproved thermal stability and mechanical properties
Analytical ChemistryCalibration standardsIncreased accuracy in quantitative analyses

Mechanism of Action

The mechanism of action of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one include other benzoxazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific methoxy substitution, which can influence its reactivity and properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .

Biological Activity

7-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 103441-80-1) is a heterocyclic compound belonging to the benzoxazinone class. It has garnered attention in various fields, particularly in pharmaceutical development, due to its potential biological activities, including anticancer properties and applications in agrochemicals. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C9H9NO3C_9H_9NO_3, and its structure features a methoxy group at the 7-position of the benzoxazinone core. This specific substitution pattern is believed to enhance its biological activity.

PropertyValue
Molecular Weight179.17 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceWhite to yellow solid

Anticancer Activity

Research indicates that compounds within the benzoxazinone class, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of benzoxazepines showed good selectivity towards cancer cells compared to normal cells, inducing apoptosis via mechanisms involving caspase activation and cell cycle arrest at G2/M phase .

Case Study:
In a study involving leukemia K-562 and breast T-47D cancer cell lines, compounds similar to this compound were found to disrupt cell cycles and induce apoptosis effectively. The mechanism was attributed to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl2 .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as serine proteases. Its structure allows it to act as a substrate inhibitor for enzymes like human leukocyte elastase, which plays a role in tissue degeneration processes.

Applications in Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer treatment. Its ability to interact effectively with biological targets makes it a valuable candidate for drug development.

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is utilized in formulating pesticides and herbicides. Its incorporation into agrochemical products enhances their efficacy while minimizing environmental impact .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
7-Methyl-4H-benzoxazin-4-one Lacks methoxy group at the 7-positionModerate anticancer activity
8-Methyl-benzoxazinone Methyl substitution at the 8-positionLimited biological studies available
Benzoxazepine derivatives Varying substitutions on the coreStronger cytotoxic effects reported

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

DXUULTFEKOJPBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(COC(=O)N2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.